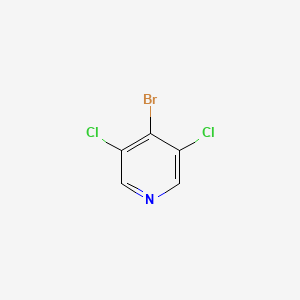
Benzene, 1-(azidomethyl)-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(azidomethyl)-3-methoxy-: is an organic compound with the molecular formula C8H9N3O It is a derivative of benzene, where the benzene ring is substituted with an azidomethyl group (-CH2N3) and a methoxy group (-OCH3)
Mechanism of Action
Target of Action
Azido groups are often used in photoaffinity labeling (pal) methods to identify the target molecules of various bioactive compounds . The azido group can selectively react with the target molecules, allowing for their identification .
Mode of Action
In this process, the azido group in the compound can form a covalent bond with its target molecule when exposed to ultraviolet light . This allows the compound to bind to its target, potentially altering its function .
Biochemical Pathways
Compounds with azido groups have been used to study various biochemical pathways . The azido group can react with specific targets in these pathways, potentially affecting their function and the overall pathway .
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding how the compound is processed in the body, which can impact its bioavailability and therapeutic effect .
Result of Action
Azido impurities in pharmaceuticals are known to be mutagenic, meaning they can alter dna and potentially increase the risk of cancer .
Action Environment
The action, efficacy, and stability of 1-(azidomethyl)-3-methoxybenzene can be influenced by various environmental factors. For instance, the presence of azido impurities in pharmaceuticals has raised concerns due to their potential mutagenic effects . Therefore, the manufacturing environment and processes are critical in controlling the presence of such impurities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(azidomethyl)-3-methoxy- typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzyl alcohol.
Formation of Azidomethyl Group: The hydroxyl group of 3-methoxybenzyl alcohol is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Substitution Reaction: The leaving group is then substituted with an azide ion (N3-) using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: While specific industrial production methods for Benzene, 1-(azidomethyl)-3-methoxy- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-(azidomethyl)-3-methoxy- can undergo nucleophilic substitution reactions due to the presence of the azidomethyl group.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-(aminomethyl)-3-methoxybenzene.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
Chemistry:
Synthesis of Triazoles: Benzene, 1-(azidomethyl)-3-methoxy- is used in the synthesis of 1,2,3-triazoles, which are valuable intermediates in organic synthesis and pharmaceuticals.
Biology and Medicine:
Bioconjugation: The azide group allows for bioorthogonal reactions, enabling the labeling and tracking of biomolecules in biological systems.
Drug Development: Triazole derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Benzyl Azide: Similar structure but lacks the methoxy group.
3-Methoxybenzyl Alcohol: Lacks the azidomethyl group.
Uniqueness:
Dual Functional Groups: The presence of both azidomethyl and methoxy groups in Benzene, 1-(azidomethyl)-3-methoxy- provides unique reactivity and versatility in chemical synthesis.
Bioorthogonal Chemistry: The azide group allows for specific and selective reactions in biological systems, making it valuable for bioconjugation and drug development.
Properties
IUPAC Name |
1-(azidomethyl)-3-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-4-2-3-7(5-8)6-10-11-9/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSNSSXJWWLJAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450376 |
Source


|
| Record name | Benzene, 1-(azidomethyl)-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123767-44-2 |
Source


|
| Record name | Benzene, 1-(azidomethyl)-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
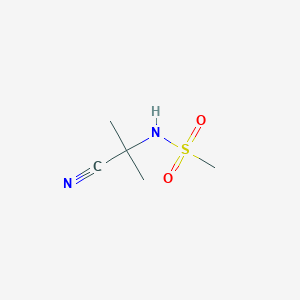
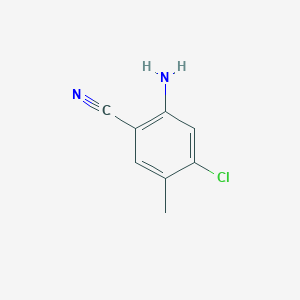
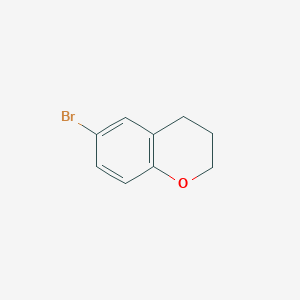
![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)
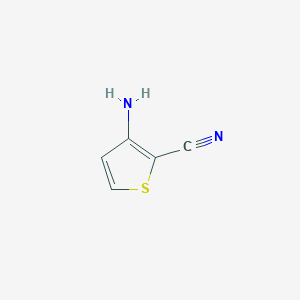
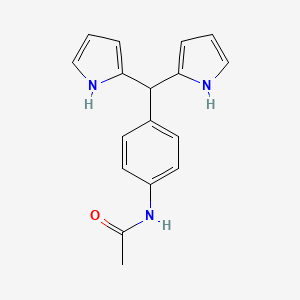
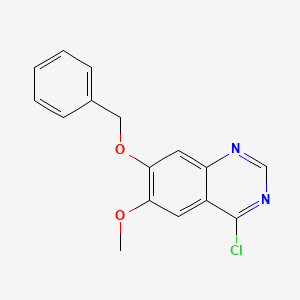
![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)
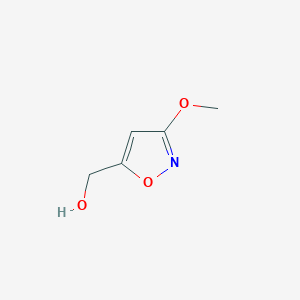
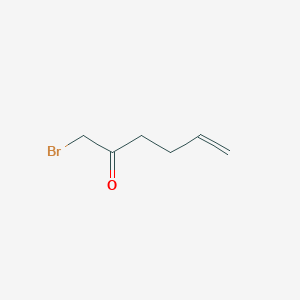
![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)

